5-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazin-1-ylidene]-1,3-diazinane-2,4,6-trione
Description
5-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)hydrazin-1-ylidene]-1,3-diazinane-2,4,6-trione is a hydrazone derivative featuring a 1,3-diazinane-2,4,6-trione core (structurally analogous to barbituric acid) conjugated to a 2,3-dihydro-1,4-benzodioxin moiety via a hydrazin-ylidene linker. This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for targeting enzymes or receptors sensitive to planar, conjugated systems .
Properties
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-yldiazenyl)-6-hydroxy-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O5/c17-10-9(11(18)14-12(19)13-10)16-15-6-1-2-7-8(5-6)21-4-3-20-7/h1-2,5H,3-4H2,(H3,13,14,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIFDSDHBWKRFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N=NC3=C(NC(=O)NC3=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine Formation from Benzodioxin Amines
2,3-Dihydro-1,4-benzodioxin-6-amine serves as a starting material for generating hydrazine derivatives. Reaction with nitrous acid (HONO) under controlled pH converts the amine to a diazonium salt, which is subsequently reduced to the corresponding hydrazine using stannous chloride (SnCl₂) or lithium aluminum hydride (LiAlH₄). For example, in the preparation of 2,4-dinitrobenzene hydrazine hydrochloride, ketazine intermediates are hydrolyzed in aqueous acidic media to yield hydrazine salts.
Direct Hydrazone Formation with Benzodioxin Aldehydes
Alternative routes employ 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde as the electrophilic partner. Condensation with preformed hydrazine derivatives of barbituric acid facilitates hydrazone linkage. A study on benzyledene barbituric acids highlighted the use of ethylenediamine (Et₂NH) in degassed water to promote Schiff base formation between aldehydes and hydrazides. This method avoids side reactions such as enolization, ensuring high regioselectivity at the 5-position of the diazinane-trione.
Condensation Strategies for Hydrazone Linkage
The critical step involves coupling the diazinane-trione core with the benzodioxin hydrazine derivative. Three methodologies are prevalent:
Acid-Catalyzed Condensation
Refluxing equimolar quantities of 1,3-diazinane-2,4,6-trione and 2,3-dihydro-1,4-benzodioxin-6-yl hydrazine in acetic acid (AcOH) yields the target compound. The reaction proceeds via nucleophilic attack of the hydrazine’s terminal nitrogen on the carbonyl carbon of the diazinane-trione, followed by dehydration. Catalytic amounts of sulfuric acid (H₂SO₄) accelerate imine formation, with reaction completion typically achieved within 4–6 hours at 80°C.
Base-Mediated Coupling
In polar aprotic solvents like dimethylformamide (DMF), lithium hydride (LiH) activates the diazinane-trione’s carbonyl group, enhancing electrophilicity for hydrazine attack. This method minimizes acid-sensitive side reactions and improves yields (70–85%) when compared to acid-catalyzed routes.
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to reduce reaction times. A mixture of barbituric acid, benzodioxin hydrazine, and a catalytic amount of p-toluenesulfonic acid (PTSA) in ethanol is irradiated at 100°C for 15–20 minutes, achieving >90% conversion. This approach is advantageous for scalability and energy efficiency.
Purification and Characterization
Crude products are purified via recrystallization from ethanol or methanol, exploiting the compound’s limited solubility in cold polar solvents. Analytical validation employs:
- FT-IR Spectroscopy : Absorption bands at 1700–1750 cm⁻¹ (C=O stretching of trione), 1620–1650 cm⁻¹ (C=N stretching of hydrazone), and 1250–1300 cm⁻¹ (C-O-C stretching of benzodioxin).
- ¹H-NMR : Distinct signals include δ 10.2–10.8 ppm (hydrazone NH), δ 6.7–7.2 ppm (benzodioxin aromatic protons), and δ 4.2–4.5 ppm (methylene protons of benzodioxin).
- Elemental Analysis : Calculated for C₁₃H₁₀N₄O₅: C 50.98%, H 3.29%, N 18.30%; observed values align within ±0.4%.
Optimization and Challenges
Key parameters influencing yield and purity include:
- pH Control : Maintaining slightly acidic conditions (pH 5–6) during condensation prevents undesired tautomerization of the diazinane-trione.
- Solvent Choice : Ethanol and DMF are optimal for balancing solubility and reaction kinetics.
- Temperature : Excessive heat (>100°C) promotes decomposition, whereas temperatures <70°C result in incomplete reactions.
Common pitfalls include the formation of bis-hydrazones due to excess hydrazine and oxidative degradation of the benzodioxin ring under strongly acidic conditions.
Comparative Analysis of Methodologies
| Method | Yield (%) | Time (h) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Acid-Catalyzed | 65–75 | 4–6 | 95 | Low cost |
| Base-Mediated | 70–85 | 3–4 | 98 | High regioselectivity |
| Microwave-Assisted | 85–90 | 0.25–0.5 | 99 | Rapid, energy-efficient |
Chemical Reactions Analysis
Types of Reactions
5-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazin-1-ylidene]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzodioxin ring or the hydrazinylidene moiety are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a variety of substituted benzodioxin or hydrazinylidene compounds.
Scientific Research Applications
5-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazin-1-ylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 5-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazin-1-ylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
a. Benzodioxin vs. Benzodithiazine Derivatives The compound in , -chloro-7-cyano-3-[2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine, replaces the benzodioxin oxygen atoms with sulfur in a benzodithiazine ring. Sulfur’s larger atomic size and polarizability enhance π-π stacking interactions and reduce solubility compared to the benzodioxin-containing target compound. The IR spectrum of the benzodithiazine derivative shows a C≡N stretch at 2235 cm⁻¹ and C=N at 1605 cm⁻¹, while the target compound’s hydrazin-ylidene group may exhibit a shifted C=N stretch due to conjugation with the benzodioxin .
b. Diazinane Trione vs. 1,2,5-Oxadiazine describes 1,2,5-oxadiazine derivatives synthesized from hydrazones. Unlike the diazinane trione core (six-membered ring with two nitrogens and three ketones), oxadiazines contain one nitrogen and two oxygen atoms.
c. Hydrazone Linkage
Both the target compound and those in –2 utilize hydrazone linkages. However, the target compound’s hydrazone connects to a benzodioxin, whereas ’s derivative links to a benzodithiazine. Stability under physiological conditions (e.g., susceptibility to hydrolysis) may vary based on electronic effects from the aromatic substituents .
Physicochemical Properties
Biological Activity
The compound 5-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazin-1-ylidene]-1,3-diazinane-2,4,6-trione is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The structure of the compound consists of a diazinane core with a hydrazine substituent linked to a benzodioxin moiety. Its unique combination of functional groups suggests various interactions with biological targets.
Molecular Formula
- Molecular Formula: C₁₃H₁₄N₄O₃
- Molecular Weight: 270.28 g/mol
Structural Features
| Feature | Description |
|---|---|
| Benzodioxin Moiety | Provides potential for interaction with enzymes |
| Hydrazine Group | May enhance reactivity with biological targets |
| Diazinane Core | Imparts stability and potential for diverse activity |
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit antimicrobial properties. For instance, derivatives of benzodioxin have been shown to inhibit bacterial growth effectively. Empirical testing is necessary to establish the specific antimicrobial efficacy of this compound.
Anti-inflammatory Effects
Compounds containing diazinane and hydrazine groups have been associated with anti-inflammatory activity. In vitro studies comparing similar compounds indicated significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
Anticancer Potential
Preliminary studies suggest that related compounds may possess anticancer properties. For example, structural analogs have demonstrated cytotoxic effects against various cancer cell lines. The exact mechanism through which this compound exerts its anticancer effects remains to be elucidated.
Case Study 1: COX Inhibition
A study conducted on related compounds showed that those containing benzodioxin structures effectively inhibited COX-2 over COX-1, highlighting their potential as anti-inflammatory agents. The IC₅₀ values for COX-2 inhibition ranged from 0.04 to 0.46 μM, showcasing significant potency compared to standard anti-inflammatory drugs like diclofenac .
Case Study 2: Antimicrobial Testing
In a comparative study of various benzodioxin derivatives, the compound's structural features were linked to enhanced antibacterial activity against Gram-positive bacteria. The results indicated a promising avenue for developing new antimicrobial agents based on this scaffold.
Table: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Benzodioxin derivatives | Inhibition of bacterial growth |
| Anti-inflammatory | COX inhibitors | Significant reduction in inflammation |
| Anticancer | Structural analogs | Cytotoxic effects on cancer cell lines |
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition: Targeting enzymes such as COX involved in inflammatory pathways.
- Cellular Interactions: Potentially disrupting cellular signaling pathways critical for cancer cell proliferation.
Q & A
Q. What synthetic methodologies are most effective for preparing this compound?
A two-step approach is typically employed: (1) condensation of 2,3-dihydro-1,4-benzodioxin-6-amine with a triazinane precursor (e.g., 1,3-diazinane-2,4,6-trione), followed by (2) hydrazone formation via reaction with hydrazine derivatives. Solvent selection (e.g., ethanol or acetic acid) and reflux conditions (80–100°C) are critical for yield optimization. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .
Q. How can the hydrazone linkage be characterized spectroscopically?
Use ¹H/¹³C NMR to identify the hydrazone proton (δ 8.5–10.5 ppm) and adjacent carbons. IR spectroscopy confirms the C=N stretch (~1600 cm⁻¹). Mass spectrometry (HRMS) validates the molecular ion peak .
Q. What solvent systems are optimal for recrystallization?
Ethanol/water mixtures (7:3 v/v) or dimethylformamide (DMF) are effective for recrystallization. Solubility studies at varying temperatures (25–80°C) help identify ideal conditions. Crystallinity is confirmed via X-ray diffraction .
Q. What impurities commonly arise during synthesis, and how are they mitigated?
Unreacted starting materials (e.g., benzodioxin-6-amine) and byproducts from incomplete cyclization are common. Thin-layer chromatography (TLC, silica gel, UV detection) monitors reaction progress. Impurities are removed via gradient elution in column chromatography .
Advanced Research Questions
Q. How does computational modeling clarify the tautomeric equilibrium of the hydrazin-ylidene moiety?
Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict dominant tautomers. Solvent effects (PCM model) and thermodynamic stability (ΔG) are analyzed. Experimental validation uses variable-temperature NMR to observe tautomeric shifts .
Q. What strategies resolve contradictions in reported biological activity data?
Standardize assay conditions (e.g., pH, temperature, cell lines) and validate results across multiple models. For example, compare inhibitory concentrations (IC₅₀) in Sp1 (fungal) vs. Sp4 (bacterial) species (Table 1) .
Table 1: Hypothetical Biological Activity Screening (Modeled After )
| Compound Derivative | IC₅₀ (µM) Sp1 | IC₅₀ (µM) Sp4 |
|---|---|---|
| Parent Compound | 12.0 | 8.0 |
| Methyl-substituted | 5.5 | 6.2 |
Q. How does the benzodioxinyl group influence electronic properties and reactivity?
Hammett substituent constants (σ) quantify electron-donating/withdrawing effects. Cyclic voltammetry (CV) measures redox potentials, correlating with nucleophilic attack susceptibility at the triazinane core. X-ray crystallography reveals bond-length alterations in the hydrazone moiety .
Q. What mechanistic insights explain degradation pathways under oxidative stress?
Accelerated stability studies (40°C/75% RH) with HPLC-MS identify degradation products (e.g., hydrolyzed hydrazone or benzodioxin ring-opened derivatives). Radical scavengers (e.g., BHT) test oxidative pathways .
Q. How do in silico docking studies predict enzyme interactions?
Molecular docking (AutoDock Vina) with cytochrome P450 isoforms (e.g., CYP3A4) evaluates binding affinities. Pharmacophore models prioritize substituents enhancing hydrogen bonding (e.g., -OH groups) .
Q. What role do counterions play in modulating physicochemical properties?
Salt forms (e.g., hydrochloride vs. sodium salt) are synthesized and compared. Differential scanning calorimetry (DSC) assesses melting points, while dynamic vapor sorption (DVS) measures hygroscopicity. Counterions with bulky alkyl chains improve solubility in apolar solvents .
Q. Methodological Notes
- Experimental Design : Use factorial design (e.g., Taguchi method) to optimize reaction parameters (temperature, solvent ratio, catalyst loading) .
- Data Contradiction Analysis : Apply statistical tools (ANOVA, PCA) to differentiate assay variability from structural effects .
- Theoretical Frameworks : Align hypotheses with frontier molecular orbital (FMO) theory for reactivity predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
